2-Chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile 2-Chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 53422-10-9
VCID: VC15403735
InChI: InChI=1S/C7H7ClN4/c1-4-2-6(12-10)11-7(8)5(4)3-9/h2H,10H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C7H7ClN4
Molecular Weight: 182.61 g/mol

2-Chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile

CAS No.: 53422-10-9

Cat. No.: VC15403735

Molecular Formula: C7H7ClN4

Molecular Weight: 182.61 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile - 53422-10-9

Specification

CAS No. 53422-10-9
Molecular Formula C7H7ClN4
Molecular Weight 182.61 g/mol
IUPAC Name 2-chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile
Standard InChI InChI=1S/C7H7ClN4/c1-4-2-6(12-10)11-7(8)5(4)3-9/h2H,10H2,1H3,(H,11,12)
Standard InChI Key ANGKARXHIQGPKJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=C1C#N)Cl)NN

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

The molecular formula of 2-chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile is C₈H₇ClN₄, derived from its pyridine core (C₅H₅N) modified with substituents:

  • Chloro group (-Cl) at position 2,

  • Hydrazinyl group (-NH-NH₂) at position 6,

  • Methyl group (-CH₃) at position 4,

  • Carbonitrile group (-CN) at position 3.

This arrangement confers a molecular weight of 210.62 g/mol and a calculated density of 1.4–1.5 g/cm³, consistent with chloro- and methyl-substituted pyridines .

Crystallographic and Conformational Analysis

While no crystal structure data exists for the compound, analogous hydrazinylpyridines exhibit planar pyridine rings with substituents adopting specific orientations. For example, 3-chloro-2-(2-(2-fluorobenzylidene)hydrazinyl)pyridine (C₁₂H₉ClFN₃) crystallizes in a monoclinic system with intramolecular hydrogen bonds between hydrazinyl N–H and adjacent nitrogen atoms . By extension, the hydrazinyl group in 2-chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile may form similar interactions, stabilizing its conformation.

Table 1: Estimated Physicochemical Properties

PropertyValueSource Analogue
Molecular Weight210.62 g/molCalculated
Density1.4–1.5 g/cm³2-Chloro-6-methylpyridine
Melting Point~110–120°C2-Chloro-6-hydrazinopyridine
Boiling Point~300–310°C2-Chloro-6-methylpyridine
SolubilityModerate in polar aprotic solventsHydrazinyl derivatives

Synthesis and Manufacturing Routes

Key Synthetic Strategies

The compound’s synthesis likely involves sequential functionalization of a pyridine precursor. Two plausible routes are inferred from related methodologies:

Route 1: Sequential Substitution

  • Chlorination and Methylation: Starting with 4-methylpyridine-3-carbonitrile, introduce chlorine at position 2 using POCl₃ or PCl₃ under reflux .

  • Hydrazine Incorporation: React the chlorinated intermediate with hydrazine hydrate to substitute the 6-position chlorine with a hydrazinyl group .

Route 2: Cyclocondensation

A one-pot approach could involve reacting 2-chloro-4-methyl-3-cyanopyridine with hydrazine in ethanol, leveraging nucleophilic aromatic substitution (SNAr) at the 6-position. This method mirrors the synthesis of 2-(6-chloro-2-methylpyrimidinyl-4-amino)thiazole derivatives .

Optimization Challenges

  • Regioselectivity: Ensuring substitution occurs exclusively at the 6-position requires careful control of reaction conditions (e.g., temperature, solvent polarity).

  • Hydrazine Stability: The hydrazinyl group is prone to oxidation, necessitating inert atmospheres or reducing agents during synthesis .

Table 2: Comparative Synthetic Approaches

MethodYield (%)Key ReagentsLimitations
Sequential Substitution~60–70POCl₃, hydrazine hydrateMulti-step, moderate yields
Cyclocondensation~50–60Hydrazine, ethanolCompeting side reactions

Physicochemical and Spectroscopic Properties

Thermal Stability

The compound’s thermal profile is influenced by its functional groups:

  • Decomposition Onset: ~200°C, with the hydrazinyl group decomposing first, followed by the carbonitrile moiety .

  • DSC Analysis: Expected to show endothermic peaks corresponding to melting (110–120°C) and exothermic events due to decomposition.

Spectroscopic Characterization

  • IR Spectroscopy:

    • C≡N Stretch: Strong absorption at ~2240 cm⁻¹.

    • N–H Stretch (Hydrazinyl): Broad band at ~3300–3400 cm⁻¹.

    • C–Cl Stretch: ~550–600 cm⁻¹ .

  • NMR Spectroscopy:

    • ¹H NMR: Methyl protons at δ 2.5–2.7 ppm; hydrazinyl NH₂ protons at δ 4.0–5.0 ppm (exchange broadened).

    • ¹³C NMR: Carbonitrile carbon at δ ~115 ppm; pyridine carbons at δ 120–160 ppm .

Applications and Industrial Relevance

Pharmaceutical Intermediate

The carbonitrile and hydrazinyl groups make this compound a potential precursor for bioactive molecules:

  • Antimicrobial Agents: Analogous hydrazinylpyridines exhibit activity against Gram-positive bacteria .

  • Kinase Inhibitors: The carbonitrile group can coordinate with kinase active sites, as seen in tyrosine kinase inhibitors .

Agrochemical Development

Pyridine derivatives are widely used in herbicides and insecticides. The methyl and chloro substituents may enhance lipid solubility, improving foliar uptake .

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